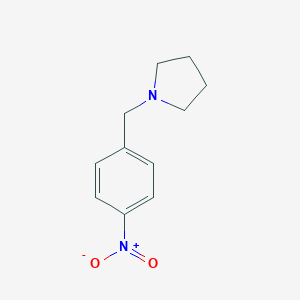

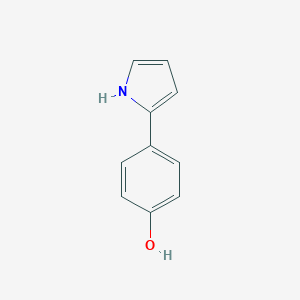

2-(4-Hydroxyphenyl)-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s role or significance in biological systems or industrial applications would also be discussed.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve discussing the molecular structure of the compound, including bond lengths, bond angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve discussing any known chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

Photoluminescent Materials

A study by Beyerlein and Tieke (2000) explored the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their application in photoluminescent materials. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Synthetic Chemistry

Kobayashi et al. (2001) developed a method for synthesizing pyrrolo[1,2-a]quinoxaline derivatives, demonstrating the chemical versatility of pyrrole compounds in creating complex structures. This synthesis is catalyzed by diethyl ether–boron trifluoride, leading to compounds with potential in various chemical applications (Kobayashi et al., 2001).

Electronically Active Materials

Hildebrandt, Schaarschmidt, and Lang (2011) described the synthesis of novel pyrrole derivatives with ferrocenyl groups, highlighting their application in electronically active materials. These compounds exhibit unique electronic and structural properties, including reversible electron transfer processes, suggesting their use in electrochemical applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Sustainable Catalysis

Michlik and Kempe (2013) introduced a sustainable catalytic synthesis of pyrroles, emphasizing the environmental benefits of using renewable resources. This catalytic method allows for the selective formation of C–N and C–C bonds, presenting a green chemistry approach to pyrrole synthesis (Michlik & Kempe, 2013).

Corrosion Inhibition

Verma et al. (2015) investigated the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors, demonstrating the practical application of pyrrole derivatives in protecting metals from corrosion. This study highlights the potential of these compounds in industrial applications, where corrosion resistance is crucial (Verma et al., 2015).

Safety And Hazards

This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity or flammability.

Zukünftige Richtungen

This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

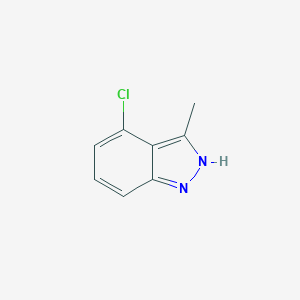

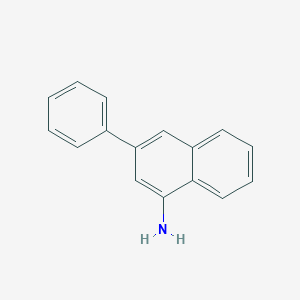

4-(1H-pyrrol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h1-7,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLRPCFAWYYZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-pyrrole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)

![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)